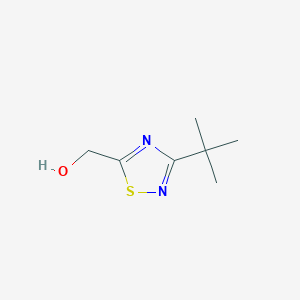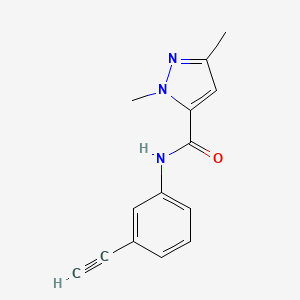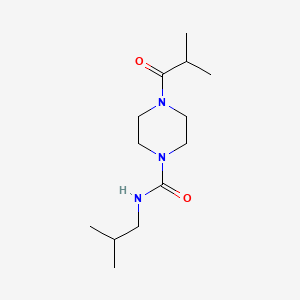
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific research community. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
科学的研究の応用
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters.
作用機序
The exact mechanism of action of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the serotonin 5-HT1A receptor, a neurotransmitter receptor involved in mood regulation.
Biochemical and Physiological Effects:
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to reduce inflammation. In vivo studies have shown that it has anxiolytic and antidepressant-like effects, likely due to its binding to the 5-HT1A receptor. It has also been shown to have analgesic effects in animal models.
実験室実験の利点と制限
One of the main advantages of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is its ease of synthesis and purification, making it a readily available compound for research purposes. Additionally, its ability to modulate the activity of certain enzymes and receptors makes it a valuable tool for studying various biological processes. However, one limitation of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations. Finally, there is potential for the development of novel derivatives of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide with improved properties and efficacy.
合成法
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methylpropanoyl chloride with 2-methylpropylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide in high yield and purity.
特性
IUPAC Name |
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)9-14-13(18)16-7-5-15(6-8-16)12(17)11(3)4/h10-11H,5-9H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOCJNJXFULQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCN(CC1)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
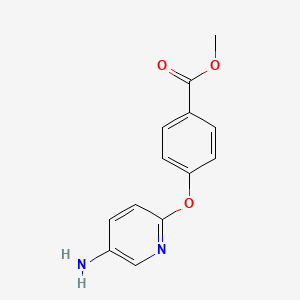
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
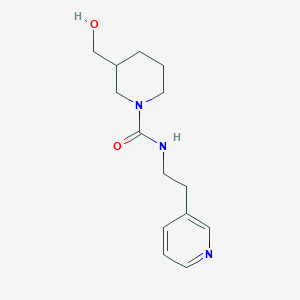
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)

![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
